3-(Oxetan-3-yloxy)pyridine-4-carbonitrile
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Overview
Description
3-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a chemical compound that features an oxetane ring attached to a pyridine ring with a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization through C−O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening/ring closing . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxetan-3-yloxy)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of materials with specific physicochemical properties.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-one: Another oxetane derivative with different functional groups.
Pyridine-4-carbonitrile: Lacks the oxetane ring but has similar reactivity due to the nitrile group.
Oxetane-containing nucleoside analogues: Used in medicinal chemistry for their unique properties.
Uniqueness
3-(Oxetan-3-yloxy)pyridine-4-carbonitrile is unique due to the combination of the oxetane ring and the pyridine ring with a nitrile group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(oxetan-3-yloxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-3-7-1-2-11-4-9(7)13-8-5-12-6-8/h1-2,4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAWTMUGVBKMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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